4-(tert-Butyldimethylsilyloxy)cyclohexanone is a chemical compound with the molecular formula C12H24O2Si . It has an average mass of 228.403 Da and a monoisotopic mass of 228.154556 Da .
The molecular structure of 4-(tert-Butyldimethylsilyloxy)cyclohexanone consists of 12 carbon atoms, 24 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom . The InChI representation of the molecule is InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h11H,6-9H2,1-5H3
. The canonical SMILES representation is CC(C)(C)Si(C)OC1CCC(=O)CC1
.
4-(tert-Butyldimethylsilyloxy)cyclohexanone has a density of 0.9±0.1 g/cm3 . Its boiling point is 262.0±33.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.0±3.0 kJ/mol . The flash point is 93.3±20.9 °C . The index of refraction is 1.446 . The molar refractivity is 66.2±0.4 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .
4-(tert-Butyldimethylsilyloxy)cyclohexanone is an organic compound with the molecular formula CHOSi. This compound is a derivative of cyclohexanone, where a tert-butyldimethylsilyloxy group is attached to the cyclohexane ring. It is primarily utilized in organic synthesis and has various applications in scientific research and industry. The compound is classified as a silyl ether, which plays a significant role in enhancing the stability and reactivity of organic molecules during chemical reactions .
The synthesis of 4-(tert-Butyldimethylsilyloxy)cyclohexanone typically involves the following steps:
The molecular structure of 4-(tert-Butyldimethylsilyloxy)cyclohexanone features a cyclohexanone core with a tert-butyldimethylsilyloxy group at the 4-position. The structure can be represented using various chemical notation systems:
4-(tert-Butyldimethylsilyloxy)cyclohexanone undergoes various chemical reactions, including:
The choice of reagents and conditions significantly influences the reaction pathways and yields. For example, employing specific solvents or catalysts can enhance selectivity and efficiency in oxidation or reduction processes.
The mechanism of action for reactions involving 4-(tert-Butyldimethylsilyloxy)cyclohexanone often hinges on its ability to stabilize intermediates through silyl ether formation. This stabilization facilitates various transformations, including:
Safety data indicate that it falls under acute toxicity categories, necessitating precautions such as protective gloves and eyewear during handling due to its harmful nature upon contact or inhalation .
4-(tert-Butyldimethylsilyloxy)cyclohexanone finds applications in various scientific fields:
This compound's versatility makes it a valuable tool in both academic research and industrial applications.
Regioselective silylation of 4-hydroxycyclohexanone is critical due to the competing reactivity of its ketone and hydroxyl groups. The tert-butyldimethylsilyl (TBDMS) group serves as a sterically demanding protector that favors attachment to the equatorial hydroxyl group of the cyclohexanone ring. This selectivity arises from:
Table 1: Optimization of Regioselective Silylation Conditions
Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
DMF | Imidazole | 0→25 | 12 | 92 | >95% |
THF | Imidazole | 25 | 24 | 85 | 93% |
DCM | Triethylamine | 0→25 | 18 | 78 | 88% |
Catalytic systems enhance efficiency by reducing reagent waste and enabling milder deprotection. Key advances include:
Table 2: Catalytic Systems for TBS Ether Formation
Catalyst System | Loading | Reaction Time | Yield | Key Advantage |
---|---|---|---|---|
Imidazole/DMF | 1.5 equiv | 12 h | 92% | Reliability |
ZnCl₂/DCM | 0.1 equiv | 4 h | 87% | Acceleration |
Solvent-free (ball milling) | None | 2 h | 88% | Eco-friendliness |
[BMIM]PF₆/imidazole | 0.5 equiv | 8 h | 84% | Recyclability (5 cycles) |
Stereocontrol leverages chiral auxiliaries or enzymatic resolutions due to the prochiral nature of 4-hydroxycyclohexanone:
Precursor selection dictates functional group tolerance and step economy in synthesizing 4-(TBDMS-oxy)cyclohexanone:
Table 3: Precursor Comparison for 4-(TBDMS-oxy)cyclohexanone Synthesis
Precursor | Reaction Conditions | Yield | Byproducts | Functional Group Compatibility |
---|---|---|---|---|
4-Bromocyclohexanol | Ag₂O, TBDMSCl, 60°C, 24 h | 65% | Cyclohexenone (30%) | Low (base-sensitive groups) |
1,4-Dioxa-Spiro[4.5]decan-8-ol | 1. TBDMSCl/imidazole (0°C→25°C) 2. Hydrolysis (acetone/H₂O, pH 4.0) | 90% | None | High (acid/base-sensitive groups) |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8